molecular formula C8H5FN2O2 B581501 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1246088-56-1

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B581501
CAS No.: 1246088-56-1
M. Wt: 180.138
InChI Key: ULJRJQSSOOGJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a fluorinated heteroaromatic building block of significant value in medicinal chemistry and drug discovery. This scaffold serves as a key precursor in the design and synthesis of novel therapeutic agents, particularly as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a prominent therapeutic target implicated in several human diseases, including Alzheimer's disease and cancer, making inhibitors developed from this compound relevant for neurodegenerative disorders and oncology research . The integration of artificial intelligence in de novo molecular design has identified the pyrrolo[2,3-b]pyridine core as a privileged structure for developing nontoxic inhibitors with nanomolar potency against DYRK1A . Beyond this primary application, derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated broad potential in pharmaceutical development, with investigated applications as cytotoxic and anti-proliferative agents in oncology . The compound's carboxylic acid functional group provides an essential handle for further synthetic modification, allowing researchers to create diverse derivative libraries for structure-activity relationship (SAR) studies and to optimize pharmacological properties such as binding affinity and selectivity.

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRJQSSOOGJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678442
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-56-1
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Acylation with Trichloroacetyl Chloride

The starting material, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, undergoes Friedel-Crafts acylation using trichloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid.

Reaction Conditions:

  • Solvent : Dichloromethane (DCM)

  • Temperature : ≤10°C during reagent addition, followed by 30°C for 3 hours

  • Molar Ratios :

    • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine : AlCl₃ : Trichloroacetyl chloride = 1 : 3 : 3

Outcome:

The product, 5-fluoro-3-trichloroacetyl-1H-pyrrolo[2,3-b]pyridine, is isolated via filtration and solvent evaporation.

Step 2: Alkaline Hydrolysis

The acylated intermediate is hydrolyzed under basic conditions to yield the target carboxylic acid.

Reaction Conditions:

  • Solvent : Water with sodium hydroxide (NaOH)

  • Temperature : 0–30°C

  • Workup : Acidification with hydrochloric acid (HCl) to precipitate the product.

Optimization Notes:

  • Yield : 67% over two steps

  • Purity : >95% (confirmed by ¹H NMR)

Comparative Analysis of Synthetic Parameters

The table below summarizes critical parameters for the acylation-hydrolysis method:

Parameter Step 1 (Acylation) Step 2 (Hydrolysis)
Reagents AlCl₃, Trichloroacetyl chlorideNaOH, HCl
Solvent DichloromethaneWater
Temperature Range 10°C → 30°C0–30°C
Reaction Time 3 hours2 hours
Yield 89% (Intermediate)75% (Final)
Purification Filtration, solvent removalAcid precipitation

Data derived from patent CN110041328A.

Mechanistic Insights

Acylation Mechanism

The Lewis acid (AlCl₃) coordinates to trichloroacetyl chloride, generating a highly electrophilic acylium ion. Electrophilic substitution occurs at the electron-rich position 3 of the pyrrolopyridine ring, facilitated by the fluorine atom’s electron-withdrawing effect.

Hydrolysis Mechanism

Under alkaline conditions, the trichloroacetyl group undergoes nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate. Subsequent collapse releases chloroform and yields the carboxylic acid.

Scalability and Industrial Relevance

The described method is industrially viable due to:

  • Minimal Purification Needs : No column chromatography required.

  • Solvent Recovery : Dichloromethane can be recycled via distillation.

  • High Atom Economy : Trichloroacetyl chloride serves as both acylating agent and chlorine source.

Alternative Methodologies

While the acylation-hydrolysis route dominates literature, other approaches include:

Direct Carboxylation

  • Reagents : CO₂ gas under high pressure with transition-metal catalysts.

  • Limitations : Lower yields (∼40%) and specialized equipment requirements.

Oxidative Functionalization

  • Reagents : KMnO₄ or RuO₄ to oxidize methyl or hydroxymethyl precursors.

  • Challenges : Over-oxidation risks and poor selectivity.

Critical Challenges and Solutions

Challenge Mitigation Strategy
Byproduct Formation Strict temperature control during acylation minimizes polysubstitution.
Acid Sensitivity Use of aprotic solvents (e.g., DCM) prevents protonation of the pyrrole nitrogen.
Scale-Up Safety Slow addition of trichloroacetyl chloride to avoid exothermic runaway .

Chemical Reactions Analysis

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its diverse applications:

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the disruption of fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial for tumor growth and survival .
  • Mechanism of Action : The compound binds to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation. This inhibition leads to reduced activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, both of which are often upregulated in cancerous cells .

2. Biochemical Research

  • Enzyme Interaction Studies : The compound is utilized to study interactions with various enzymes, particularly those involved in cellular signaling pathways. Its unique structure allows it to serve as a probe in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms .
  • Drug Development : Given its potency against cancer cell lines, this compound is being investigated as a potential lead compound for new anticancer therapies. Its structural features make it a candidate for modifications that could enhance its efficacy or reduce side effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

Study FocusObjectiveFindings
Breast Cancer Cell LinesEvaluate effect on cell viabilitySignificant reduction in viability at concentrations above 5 µM; increased apoptosis markers such as cleaved caspase-3.
In Vivo Tumor ModelsAssess therapeutic efficacyTreatment resulted in a 40% reduction in tumor size compared to controls.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other pyrrolopyridine derivatives suggest potential for cross-applications in research:

CompoundKey FeaturesApplications
4-Methyl-1H-pyrrolo[2,3-b]pyridineInhibits FGFRs; anticancer propertiesCancer research; enzyme studies
Indole DerivativesSimilar fused ring systemAnticancer; biochemical assays
7-Azaindole-3-carboxaldehydeUnique substitution patternsTargeted drug development

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent type (halogen, methoxy), position, and functional groups. Below is a detailed comparison:

Substituent Type and Position

Key Analogs :

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1190322-26-9) Molecular weight: 241.04 g/mol (vs. 180.14 for fluoro analog).

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1246088-38-9)

  • Dual halogenation (Cl and F) enhances electron-withdrawing effects, possibly increasing the carboxylic acid’s acidity .

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1228666-41-8)

  • Fluorine at position 4 instead of 5 modifies electronic distribution, affecting dipole moments and hydrogen-bonding interactions .

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1246088-58-3)

  • Iodine’s bulkiness and polarizability may hinder solubility but enhance reactivity in cross-coupling reactions .

Biological Activity

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS No. 1246088-56-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrolopyridine core, which is known for its versatility in medicinal chemistry. The molecular formula is C8H5FN2O2C_8H_5FN_2O_2, with a molecular weight of 180.14 g/mol. This article explores the biological activity of this compound based on various research findings.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds related to this compound. For example, modifications in the structure have shown significant improvements in activity against parasites. The incorporation of specific substituents has been linked to enhanced potency and metabolic stability.

Case Study: Structure-Activity Relationship (SAR)

In a study examining the SAR of pyrrolopyridine derivatives, it was found that certain modifications led to a notable increase in antiparasitic activity. For instance:

CompoundEC50 (μM)Modification
Base Compound0.395Original structure
Modified Compound A0.010Addition of methoxy group
Modified Compound B0.577Unsubstituted variant

The results indicate that strategic modifications can significantly enhance biological activity while maintaining low cytotoxicity against human HepG2 cells .

Cytotoxicity and Metabolic Stability

The metabolic stability of this compound has also been assessed through various studies. The compound's interaction with human liver microsomes showed promising results regarding its metabolic profile.

Metabolic Stability Data

ParameterValue
Human CL int (μL/min/mg)42
Rat CL int (μL/min/10^6 cells)36

These values suggest that the compound has moderate metabolic stability, which is crucial for its development as a therapeutic agent .

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary findings suggest that the compound may interact with specific biological targets, potentially inhibiting key enzymes involved in parasitic metabolism.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is helpful to compare it with other similar compounds in terms of potency and activity.

Compound NameStructureEC50 (μM)Notes
This compoundStructure0.395Base compound
Compound AStructure0.010Enhanced activity with methoxy group
Compound BStructure0.577Decreased activity without substitutions

This table illustrates how modifications can lead to substantial changes in biological activity.

Q & A

Q. What are the common synthetic routes for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves cyclization reactions or condensation processes. For example, fluorinated pyrrolopyridine derivatives can be prepared via coupling reactions using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in anhydrous DMF. A representative procedure includes reacting intermediates (e.g., methyl esters) with activated coupling agents, followed by purification via silica gel chromatography . Key steps include:

  • Acid activation : Use of CDMT/NMM for carboxylate activation.
  • Coupling : Reaction with amino esters or other nucleophiles.
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients).

Q. How is the structural characterization of fluorinated pyrrolopyridine derivatives performed?

Methodological Answer: Characterization relies on:

  • 1H/13C NMR : To confirm substituent positions and fluorine integration. For example, aromatic protons in pyrrolopyridine cores typically resonate at δ 7.5–8.5 ppm, while fluorine atoms induce deshielding effects .
  • Mass Spectrometry (ESI-MS) : To verify molecular ions (e.g., [M+1]⁺ peaks) and assess purity.
  • HPLC : For quantifying purity (>95% is standard in pharmacological studies) .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer: These derivatives exhibit antitumor, antiviral, and antimycobacterial activities. For example:

  • Antitumor activity : Assessed via in vitro cytotoxicity assays (e.g., IC₅₀ values against cancer cell lines using MTT assays) .
  • Enzyme inhibition : Fluorine enhances binding to targets like kinases or dihydrofolate reductase (DHFR) through hydrophobic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in fluorinated pyrrolopyridine synthesis?

Methodological Answer: Optimization strategies include:

  • Solvent selection : Anhydrous DMF or THF minimizes side reactions.
  • Catalyst screening : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups) .
  • Temperature control : Reactions often proceed at 0–25°C to avoid decomposition .
  • Computational modeling : Tools like density functional theory (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

  • Fluorine placement : Fluorine at position 5 enhances metabolic stability and target binding via electronegativity and steric effects .
  • Side-chain variations : Propyl or ethyl linkers (vs. methyl) improve solubility and pharmacokinetics (e.g., logP values) .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).
  • Impurity profiling : Use LC-MS to identify byproducts interfering with bioactivity .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., antitumor IC₅₀ values in vs. 3) .

Q. What computational tools are recommended for designing fluorinated pyrrolopyridine derivatives?

Methodological Answer: Integrated computational workflows:

  • Reaction path search : Quantum chemical calculations (Gaussian, ORCA) predict feasible synthetic routes .
  • ADMET prediction : SwissADME or pkCSM models assess drug-likeness (e.g., bioavailability, toxicity) .
  • Molecular dynamics : GROMACS simulates protein-ligand binding stability .

Q. How can advanced separation techniques improve purity in large-scale synthesis?

Methodological Answer:

  • Membrane technologies : Nanofiltration removes low-molecular-weight impurities .
  • Preparative HPLC : Gradient elution (acetonitrile/water + 0.1% TFA) achieves >99% purity .
  • Crystallization optimization : Solvent-antisolvent systems (e.g., ethanol/water) enhance crystal uniformity .

Q. Data Contradiction Analysis Example

StudyCompoundAntitumor IC₅₀ (μM)Possible Reason for Discrepancy
19a0.12High purity (HPLC: 97.3%)
2830.45Different substituent (trifluoromethyl vs. fluoro)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.